N-(pyrazin-2-yl)pyridine-4-carboxamide
Description
Contextualization within Pyridine (B92270) and Pyrazine (B50134) Carboxamide Derivatives Research
Pyridine and pyrazine carboxamide derivatives are recognized for their diverse biological activities and applications. nih.govresearchgate.net Pyridine, a six-membered heteroaromatic ring with one nitrogen atom, is a structural motif found in numerous pharmaceuticals and functional materials. nih.gov Similarly, pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a key component in many biologically active compounds, including the anti-tubercular drug pyrazinamide (B1679903). rsc.org
The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a critical interaction in biological systems and crystal engineering. Research into derivatives of pyridine carboxylic acids has led to the development of drugs for a wide array of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov The synthesis of various pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives has been a subject of study, highlighting the modular nature of these scaffolds for creating new compounds with specific properties. nih.govmdpi.com
Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in drug discovery and materials science. nih.govjmchemsci.com Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry. nih.gov Many approved drugs contain heterocyclic rings, underscoring their importance in treating human diseases. researchgate.net
In materials science, heterocyclic compounds are utilized for their electronic and photophysical properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and as ligands in the formation of metal-organic frameworks (MOFs). researchgate.netnih.gov The ability of these compounds to form ordered structures through non-covalent interactions is a key aspect of their utility in creating new materials with desired functionalities.
Overview of Research Trajectories for N-(Pyrazin-2-yl)pyridine-4-carboxamide and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds offer insights into its potential areas of investigation. The synthesis and antimicrobial evaluation of novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide (B1267238) suggest a continued interest in modifying the pyrazine core to develop new anti-infective agents. mdpi.com
Furthermore, studies on the crystal structures of related compounds, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, provide valuable information on their three-dimensional conformations and intermolecular interactions, which are crucial for understanding their biological activity and material properties. nih.govnih.gov The formation of a metal-organic framework with silver(I) nitrate (B79036) by a related ligand demonstrates the potential of these molecules in supramolecular chemistry and materials design. researchgate.netnih.gov Research into pyrazine carboxamide derivatives has also explored their role as elicitors of secondary metabolites in plant in vitro cultures, indicating a potential application in biotechnology. nih.gov
The general trend in the field points towards the synthesis of novel derivatives with modified substituents on both the pyridine and pyrazine rings to explore structure-activity relationships and develop compounds with enhanced biological efficacy or specific material properties.
Structure
3D Structure
Properties
IUPAC Name |
N-pyrazin-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLSGFIKAXFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93906-19-5 | |
| Record name | N-(pyrazin-2-yl)pyridine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N Pyrazin 2 Yl Pyridine 4 Carboxamide
Established Synthetic Pathways
The principal and most direct route to synthesizing N-(pyrazin-2-yl)pyridine-4-carboxamide is through the creation of an amide linkage. This pathway is favored for its efficiency and the commercial availability of the starting materials.
Amide Bond Formation Strategies
The formation of the amide bond between the carboxylic acid on the pyridine (B92270) ring and the amino group of the pyrazine (B50134) is the crucial step in the synthesis of the target molecule. This transformation is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.
A variety of modern coupling reagents are employed to facilitate the amide bond formation, each with its own set of advantages regarding reaction time, yield, and suppression of side reactions. uni-kiel.debachem.com Commonly used reagents include carbodiimides and onium salts. uni-kiel.depeptide.com
DCC/DMAP (N,N'-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine): This is a classic and cost-effective combination for amide synthesis. chemicalbook.comresearchgate.net DCC activates the carboxylic acid, while DMAP serves as a nucleophilic catalyst, accelerating the reaction. chemicalbook.comresearchgate.net The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove from the final product. peptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are highly efficient aminium/uronium-based coupling reagents that often provide higher yields and cleaner reactions compared to carbodiimides. peptide.comsigmaaldrich.com They work by forming highly reactive activated esters in situ. sigmaaldrich.com HATU, which is based on the less acidic 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is particularly effective for difficult couplings and can help minimize racemization in chiral substrates. sigmaaldrich.com These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. bachem.com
The selection of the coupling reagent and additives is critical for optimizing the synthesis. Below is a comparative table of common coupling systems.
| Coupling Reagent System | Base | Typical Byproducts | Key Advantages |
| DCC/DMAP | None required, DMAP is catalytic | Dicyclohexylurea (DCU) | Cost-effective |
| EDC/HOBt | DIPEA or TEA | Water-soluble urea, HOBt | Byproduct easily removed by aqueous workup cbijournal.com |
| HBTU/DIPEA | DIPEA or TEA | Tetramethylurea, HOBt | High efficiency, widely used peptide.comsigmaaldrich.com |
| HATU/DIPEA | DIPEA or TEA | Tetramethylurea, HOAt | Very high efficiency, low racemization, good for difficult couplings sigmaaldrich.com |
Table 1: Comparison of Common Coupling Reagent Systems for Amide Bond Formation.
The choice of solvent and reaction temperature plays a significant role in the success of the amide coupling reaction.
Solvent Systems: Aprotic polar solvents are generally preferred for these reactions as they can dissolve the reactants and reagents while not interfering with the reaction mechanism. Commonly used solvents include:
Dimethylformamide (DMF): An excellent solvent for most coupling reagents and starting materials, promoting high reaction rates. cbijournal.com
Dichloromethane (DCM): A good choice for reactions involving DCC, as the DCU byproduct is poorly soluble in DCM, facilitating its removal by filtration. researchgate.net
Acetonitrile (ACN): Another suitable polar aprotic solvent.
Temperature Optimization: Amide coupling reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction of the activating agent with the carboxylic acid. The reaction mixture is then often allowed to warm to room temperature and stirred for several hours to overnight to ensure completion. cbijournal.com In cases of sterically hindered or electronically deactivated reactants, gentle heating may be necessary, but this can also increase the risk of side reactions.
| Parameter | Typical Conditions | Rationale |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity, minimizes side reactions. cbijournal.com |
| Solvent | DMF, DCM, ACN | Ensures solubility of reactants and reagents without interfering in the reaction. |
| Reaction Time | 8 - 24 hours | Allows the reaction to proceed to completion. cbijournal.com |
Table 2: Optimized Reaction Parameters for Amide Synthesis.
Precursor Synthesis and Derivatization
The starting materials, pyridine-4-carboxylic acid and pyrazin-2-amine, are commercially available. However, their functionalization or the synthesis of their derivatives can be a key step in creating analogues of the target compound.
Pyridine-4-carboxylic acid, also known as isonicotinic acid, serves as the acidic component in the amide synthesis. sigmaaldrich.com Its primary functionalization route for this synthesis involves the activation of its carboxylic acid group. nih.gov This is typically achieved by converting it into a more reactive species, such as an acyl chloride or an active ester. nih.govnih.gov
Acyl Chloride Formation: Treatment of pyridine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it into pyridine-4-carbonyl chloride. nih.gov This highly reactive intermediate can then react directly with pyrazin-2-amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. nih.gov
Novel Synthetic Approaches and Green Chemistry Considerations
The synthesis of this compound, an amide formed from pyrazin-2-amine and a pyridine-4-carboxylic acid derivative, can be approached using various modern techniques that offer advantages in terms of efficiency, safety, and environmental impact. These methods represent significant advancements over traditional synthetic protocols.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. While a specific protocol for this compound is not extensively detailed in the literature, the principles of microwave-assisted amide bond formation are directly applicable. The synthesis would involve the coupling of a pyrazin-2-amine with an activated pyridine-4-carboxylic acid.
Microwave irradiation can significantly enhance the rate of the amidation reaction, which typically requires the activation of the carboxylic acid moiety, for instance, as an acid chloride or through the use of coupling agents. Research on related structures, such as the synthesis of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives, demonstrates the utility of microwave heating for constructing complex heterocyclic systems rapidly. researchgate.netrsc.org For example, the reaction of 2-aminopyrimidines with α-bromoketones under microwave irradiation at elevated temperatures (e.g., 160 °C) proceeds in minutes, yielding the desired fused heterocyclic products in high yields. rsc.org Similarly, the synthesis of potential bioactive thieno[3,2-d]pyrimidin-4-amine (B90789) analogs has been efficiently achieved using microwave-assisted processes. nih.gov These examples underscore the potential for a rapid and efficient microwave-mediated synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.govresearchgate.netrsc.org |
| Reaction Yield | Moderate to good | Often higher yields rsc.org |
| Energy Efficiency | Lower | Higher (direct heating of solvent and reactants) |
| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products |
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining traction as "green" solvents and catalysts in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. In the context of synthesizing this compound, an ionic liquid could serve multiple roles.
Firstly, it can act as the solvent medium for the reaction between pyrazin-2-amine and pyridine-4-carboxylic acid. Secondly, certain ionic liquids can catalyze the amide bond formation. Research on pyridine and piperidine-based ionic liquids has shown their effectiveness as catalysts in C-C bond formation reactions, suggesting their potential for C-N bond formation as well. researchgate.net The supramolecular aggregation behavior of ILs can influence their catalytic activity by creating unique reaction environments. researchgate.net While a specific application of ILs for this particular amide synthesis is not documented, the general principles are promising. The use of an acidic or basic ionic liquid could facilitate the proton transfer steps involved in the amidation process. Furthermore, the non-volatile nature of ILs simplifies product isolation and allows for the potential recycling of the solvent/catalyst system, aligning with the principles of green chemistry.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility, safety, and scalability. nih.gov
The synthesis of this compound could be readily adapted to a flow process. The starting materials, pyrazin-2-amine and an activated derivative of pyridine-4-carboxylic acid, would be pumped from separate reservoirs to a mixing point and then through a heated or cooled reactor coil. This setup allows for rapid optimization of reaction conditions and safe handling of potentially exothermic reactions or hazardous reagents. acs.org Multi-step syntheses can be "telescoped" in flow, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov This approach could be envisioned for a process starting from even simpler precursors to build up the pyridine or pyrazine rings, followed by the final amide coupling in a continuous sequence. The ability to couple flow devices with other technologies, such as microwave irradiation or electrochemistry, further expands the synthetic possibilities. nih.gov
Post-Synthetic Modifications and Functionalization Reactions
Once the core this compound scaffold is assembled, its chemical space can be expanded through various post-synthetic modifications. These reactions focus on introducing new functional groups to the aromatic rings or on building new rings onto the existing framework.
Substituent Introduction on Aromatic Rings
Both the pyridine and pyrazine rings of the title compound are amenable to functionalization, though their reactivity patterns differ due to the arrangement and number of nitrogen atoms.
Pyridine Ring: The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom. wikipedia.org However, since the 4-position is occupied by the carboxamide group, functionalization would likely target the 2-, 3-, 5-, or 6-positions. Electrophilic aromatic substitution on pyridine is more challenging than on benzene (B151609) because the nitrogen atom is basic and coordinates with the electrophile's catalyst. youtube.com When it does occur, it typically directs to the 3-position. youtube.com Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing carbon or nitrogen substituents, respectively. These reactions would typically require a pre-functionalized pyridine ring (e.g., a halo-substituted pyridine) to be used in the initial synthesis. Studies on related NNN pincer ligands have demonstrated the synthesis of derivatives with various substituents at the 4-position of the pyridine ring, highlighting the modularity of this approach. nih.gov
Pyrazine Ring: The pyrazine ring is even more electron-deficient than pyridine due to the presence of a second nitrogen atom. This makes it highly resistant to electrophilic substitution but reactive towards nucleophiles. Direct amination, such as in the Chichibabin reaction, can be used to introduce amino groups onto nitrogen heterocycles. researchgate.net Functionalization often proceeds via palladium-catalyzed cross-coupling reactions on a halogenated pyrazine precursor.
Heterocyclic Ring Annulation and Diversification
Ring annulation involves the construction of a new ring fused to one of the existing heterocyclic rings of this compound. This strategy allows for significant diversification of the molecular scaffold.
One established method is the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. nih.govresearchgate.net This involves the reaction of a 2-amino-pyridine or 2-amino-pyrazine with an α-haloketone. Applying this to the pyrazine moiety of the target compound, a reaction could potentially lead to the formation of a fused imidazole (B134444) ring, creating a more complex polycyclic system. Another approach involves cycloaddition reactions. For instance, a one-pot, three-component cycloaddition strategy has been used to create pyrrolidine-fused scaffolds starting from pyridine- and pyrazine-carboxaldehydes. acs.org This demonstrates that the heterocyclic rings can act as platforms for building new, diverse ring systems. The diversification of pyrazine and other polyazine frameworks is a key strategy in medicinal chemistry and materials science to modulate properties such as biological activity, fluorescence, and electronic characteristics. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazin-2-amine |
| Pyridine-4-carboxylic acid |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyrimidine |
| Thieno[3,2-d]pyrimidin-4-amine |
| 6-methylisocytosine |
| α-bromoacetophenone |
Structural Elucidation and Conformational Analysis of N Pyrazin 2 Yl Pyridine 4 Carboxamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of N-(pyrazin-2-yl)pyridine-4-carboxamide, confirming its elemental composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms within the molecule. While specific NMR data for this compound is not extensively available in the provided search results, analysis of related structures such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and various pyridine-carboxamide derivatives allows for a general understanding of the expected spectral features.
For a related compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the protons on the pyrazine (B50134) and pyridine (B92270) rings, as well as the amide and methylene (B1212753) protons. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). nih.gov For instance, the amide proton (NH) appears as a triplet at 9.50 ppm, while the pyrazine and pyridine protons resonate in the aromatic region between 7.28 and 9.23 ppm. nih.gov The methylene protons (CH2) are observed at 4.64 ppm. nih.gov
The ¹³C NMR spectrum for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, also in DMSO-d6, reveals signals for all carbon atoms in the molecule. nih.gov The carbonyl carbon of the amide group is typically found at a downfield chemical shift, in this case at 163.9 ppm. nih.gov The carbons of the pyrazine and pyridine rings appear in the range of 121.9 to 158.6 ppm, and the methylene carbon is observed at 45.0 ppm. nih.gov
Interactive Data Table: ¹H and ¹³C NMR Data for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide nih.gov
| ¹H NMR (DMSO-d6) | ¹³C NMR (DMSO-d6) | |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| 9.50 (t) | NH | 163.9 |
| 9.23 (d) | Pyrazine-H | 158.6 |
| 8.91 (d) | Pyrazine-H | 149.7 |
| 8.78 (dd) | Pyrazine-H | 148.6 |
| 8.53 (ddd) | Pyridine-H | 145.5 |
| 7.76 (td) | Pyridine-H | 144.4 |
| 7.35 (d) | Pyridine-H | 144.3 |
| 7.28 (dd) | Pyridine-H | 137.6 |
| 4.64 (d) | CH₂ | 123.1 |
| 121.9 | ||
| 45.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular formula is C₁₀H₈N₄O, which corresponds to a molecular weight of approximately 200.19 g/mol . While specific fragmentation data for the target compound is not detailed in the provided results, analysis of related heterocyclic carboxamides indicates that common fragmentation pathways would involve cleavage of the amide bond and fragmentation of the pyridine and pyrazine rings. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In a related compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the IR spectrum (KBr pellet) shows characteristic absorption bands. nih.gov The N-H stretching vibration is observed around 3248 cm⁻¹. nih.gov The strong band at 1669 cm⁻¹ is attributed to the C=O stretching of the amide group. nih.gov Bands corresponding to C=N and C=C stretching vibrations of the aromatic rings appear in the 1593-1423 cm⁻¹ region. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy gives insight into the electronic transitions within the molecule. For a free pyrazine-2-carboxamide ligand in a methanol (B129727) solution, two absorption bands are observed at λmax = 273 and 324 nm, which are attributed to the aromatic rings. lew.ro
Interactive Data Table: Spectroscopic Data for a Related Pyrazine Carboxamide Derivative nih.govlew.ro
| Spectroscopic Technique | Characteristic Bands/Peaks |
| IR (cm⁻¹) | 3248 (N-H stretch), 1669 (C=O stretch), 1593-1423 (C=N, C=C stretch) |
| UV-Vis (nm) | 273, 324 |
Crystallographic Investigations
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing
Single-crystal X-ray diffraction studies on related compounds, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, reveal important conformational features. nih.govnih.gov In one polymorph of this molecule, the pyridine ring is inclined to the pyrazine ring by a dihedral angle of 61.34 (6)°. nih.govnih.gov The amide group is nearly coplanar with the pyrazine ring. nih.gov The crystal packing is stabilized by a network of hydrogen bonds. nih.govnih.gov Molecules form inversion dimers through N—H⋯N hydrogen bonds. nih.govnih.gov These dimers are further linked into sheets by C—H⋯O hydrogen bonds, and the sheets are connected into a three-dimensional structure via C—H⋯N hydrogen bonds. nih.govnih.gov
In another related compound, N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyridine and pyrazine rings is 84.33 (12)°. nih.govnih.gov The crystal packing in this molecule involves N—H⋯N and C—H⋯N hydrogen bonds that form chains, which are then linked into sheets by C—H⋯O hydrogen bonds. nih.govnih.gov These sheets are further connected through π–π interactions between neighboring pyrazine and pyridine rings. nih.govnih.gov
Polymorphism and Solid-State Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. nih.govnih.gov One form crystallizes in the monoclinic space group P2₁/c, while another has been reported in the triclinic space group P-1. nih.govnih.gov The different packing arrangements and intermolecular interactions in these polymorphs can influence the physical properties of the compound.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of a closely related isomer, N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, provides a valuable model for understanding the types of intermolecular forces at play. In the solid state, molecules are organized through a combination of hydrogen bonds and π-π stacking interactions, creating a stable three-dimensional network.
Molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, which form chains propagating along the crystal direction. These primary chains are further interconnected by C—H⋯O hydrogen bonds, resulting in the formation of extensive sheets that lie parallel to the (100) plane. This intricate web of hydrogen bonds is a key factor in the stability of the crystal lattice.
Table 1: Intermolecular Interaction Data for N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
| Interaction Type | Description | Inter-centroid Distance (Å) |
| Hydrogen Bonding | N—H⋯N and C—H⋯N bonds form chains. | N/A |
| Hydrogen Bonding | C—H⋯O bonds link chains into sheets. | N/A |
| π–π Stacking | Between neighboring pyrazine rings within sheets. | 3.711 (15) |
| π–π Stacking | Parallel slipped stacking between pyridine rings of adjacent sheets. | 3.6395 (17) |
Conformational Landscape and Tautomerism Studies
The conformation of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is characterized by a significant twist between its two aromatic rings. The pyridine ring is inclined to the pyrazine ring by a dihedral angle of 84.33 (12)°. This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.
While extensive studies on the tautomerism of this compound are not widely available, the presence of multiple nitrogen atoms in both the pyrazine and pyridine rings, along with the amide linkage, suggests the potential for proton migration and the existence of different tautomeric forms in solution or under specific conditions. The amide-imidol tautomerism is a common phenomenon in such systems. Further computational and spectroscopic studies would be necessary to fully explore the conformational landscape and tautomeric equilibria of this compound.
Table 2: Conformational Parameters for N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
| Parameter | Description | Value (°) |
| Dihedral Angle | Inclination of the pyridine ring relative to the pyrazine ring. | 84.33 (12) |
| Dihedral Angle | Coplanarity of the amide group with the pyrazine ring. | 3.9 (3) |
Computational and Theoretical Chemistry Studies of N Pyrazin 2 Yl Pyridine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(pyrazin-2-yl)pyridine-4-carboxamide, offering a lens into its electronic structure, reactivity, and spectroscopic characteristics.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is key to its chemical reactivity. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. youtube.com The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic or basic character, while the LUMO governs its ability to accept electrons, reflecting its electrophilic or acidic nature. youtube.com
For a related pyrazine (B50134) derivative, N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, calculations at the B3LYP/6-311++G(d,p) level revealed that the HOMO is primarily located over the carbon and oxygen atoms, with some delocalization onto a hydrogen atom. researchgate.net The LUMO, conversely, is distributed over the pyrazine and benzene (B151609) rings. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap, such as the 3.9149 eV calculated for a similar compound, suggests high stability, high excitation energies, and significant chemical hardness. researchgate.net This implies that a substantial amount of energy is required to promote an electron from the ground state to an excited state, indicating lower reactivity. researchgate.net
Detailed FMO analysis can also predict the occurrence of intra- and inter-molecular charge transfers. researchgate.net The distribution of these orbitals provides a roadmap for understanding how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively. chemrxiv.org
In a typical MEP map, regions of negative potential (often colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. chemrxiv.org Conversely, regions of positive potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These regions are typically found around hydrogen atoms attached to electronegative atoms. chemrxiv.org
For pyrazine-containing molecules, MEP analysis can identify the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carboxamide group as potential sites for electrophilic interactions due to their high electron density. chemrxiv.orgresearchgate.net The hydrogen atom of the amide group, being electron-deficient, would be a likely site for nucleophilic interactions. chemrxiv.org This detailed charge landscape is invaluable for understanding intermolecular interactions, including hydrogen bonding, which plays a crucial role in the crystal packing and biological activity of the molecule. chemrxiv.orgnih.gov
Spectroscopic Property Prediction
Computational methods can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra of the molecule.
In a study on milrinone, a compound with some structural similarities, vibrational frequencies were calculated using both Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods with a 6-31G(d,p) basis set. researchgate.net The calculated frequencies for asymmetric and symmetric methyl stretching vibrations were found to be in good agreement with the experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net Similar computational approaches can be applied to this compound to predict its vibrational spectrum, aiding in the interpretation of experimental spectroscopic data.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable computational techniques for investigating the interactions of a ligand, such as this compound, with a biological target, typically a protein or nucleic acid. These methods provide detailed insights into binding mechanisms and the dynamic behavior of the ligand-target complex.
Ligand-Target Interaction Modeling and Binding Mode Prediction
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For pyrazole-carboxamide derivatives, molecular docking studies have been performed to investigate their binding mechanisms with receptors like human carbonic anhydrase I and II. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, in a study of pyrazole-carboxamides, the interactions of the most active compounds were compared with a known inhibitor, acetazolamide, to understand their binding modes. nih.gov
Similarly, docking simulations of this compound with a specific biological target, such as VEGFR-2, could elucidate its potential as an inhibitor. wikipedia.org The pyrazine and pyridine (B92270) rings, along with the carboxamide linker, can form various interactions with the receptor's binding pocket. nih.gov The nitrogen atoms in the pyrazine and pyridine rings can act as hydrogen bond acceptors, while the amide group can act as both a hydrogen bond donor and acceptor. nih.gov The aromatic rings can also participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Interaction Type | Potential Participating Groups on Ligand |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Pyrazine N atoms, Pyridine N atom, Carbonyl O atom |
| π-π Stacking | Pyrazine ring, Pyridine ring |
| Hydrophobic Interactions | Aromatic rings |
Conformational Sampling and Flexibility Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational flexibility of both the ligand and the target over time. nih.gov MD simulations can assess the stability of the docked pose and explore the conformational landscape of the complex. nih.gov
For instance, 50-nanosecond MD simulations of pyrazole-carboxamide derivatives docked to carbonic anhydrase receptors showed that the compounds exhibited good stability with minor conformational changes and fluctuations. nih.gov This indicates a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For analogues of this compound, specifically substituted amides of pyrazine-2-carboxylic acids, QSAR studies have been employed to understand the structural features that govern their cytotoxic effects. nih.govnih.gov
One such study focused on a series of substituted amides of pyrazine-2-carboxylic acids and their inhibitory activity on the oxygen evolution rate in spinach chloroplasts, a measure of cytotoxicity. nih.gov The researchers used Density Functional Theory (DFT) to calculate various molecular descriptors for each analogue. These descriptors quantify different electronic and structural properties of the molecules. nih.gov
The key molecular descriptors found to be influential in the QSAR model were related to the molecular surface electrostatic potential (MSEP) and the energy of the molecular orbitals. Specifically, the model included:
Vs,min: The minimum electrostatic potential on the molecular surface. nih.gov
Vs,max: The maximum electrostatic potential on the molecular surface. nih.gov
Vs(+): The average positive electrostatic potential on the surface. nih.gov
Vs: The average electrostatic potential over the surface. nih.gov
LUMO: The energy of the Lowest Unoccupied Molecular Orbital. nih.gov
The study resulted in a statistically significant five-parameter QSAR equation with a correlation coefficient (R²) of 0.922, indicating a strong correlation between the calculated descriptors and the observed cytotoxic activity. nih.gov The equation revealed that lower values of Vs,min and LUMO energy are associated with increased cytotoxic activity. nih.gov This suggests that compounds with more negative electrostatic potential regions and a greater ability to accept electrons are more potent. nih.gov The model underscores the importance of both electronic and structural properties in the interaction between these pyrazine derivatives and their biological target. nih.gov
The experimental data also highlighted that substitutions on the phenyl ring attached to the amide nitrogen play a crucial role. For instance, the presence of a methyl group at the ortho position of the benzene ring was found to be detrimental to the cytotoxic activity. nih.gov
Table 1: Cytotoxicity Data for Analogues of Pyrazine-2-Carboxylic Acid Amides
| Compound Number | Substituent on Amide Nitrogen | IC50 (μM) for Inhibition of Oxygen Evolution Rate |
| 1 | 2-methylphenyl | 110 |
| 2 | 2,3-dimethylphenyl | 100 |
| 3 | 3-chlorophenyl | 20 |
| 4 | 4-chlorophenyl | 10 |
| 5 | 2,3-dichlorophenyl | 15 |
| 6 | 2,4-dichlorophenyl | 5 |
| 7 | 2,5-dichlorophenyl | 5 |
| 8 | 3,4-dichlorophenyl | 5 |
| 9 | 3,5-dichlorophenyl | 10 |
| 10 | 3-(trifluoromethyl)phenyl | 10 |
| 11 | 4-iodophenyl | 15 |
| 12 | 4-bromophenyl | 10 |
| 13 | 2-methyl-3-chlorophenyl | 80 |
| 14 | 2-methyl-4-chlorophenyl | 70 |
| 15 | 2-methyl-5-chlorophenyl | 50 |
Data sourced from a QSAR study on substituted amides of pyrazine-2-carboxylic acids. nih.gov
De Novo Drug Design and Virtual Screening Methodologies
De novo drug design and virtual screening are powerful computational strategies for the discovery of novel therapeutic agents. These methods are particularly relevant for scaffolds like pyrazine carboxamide, which are present in numerous biologically active compounds.
Fragment-Based and Scaffold Hopping Design
One successful approach involves a fragment-based design strategy. In a study aimed at discovering new succinate (B1194679) dehydrogenase inhibitors (SDHIs), researchers identified key fragments from existing commercial fungicides. bohrium.comresearchgate.netnih.gov These fragments included a pyrazine ring, a diphenyl-ether moiety, and an extended amide linker. bohrium.comresearchgate.netnih.gov By computationally recombining these fragments, they designed a novel pyrazine-carboxamide-diphenyl-ether scaffold. bohrium.comresearchgate.netnih.gov Subsequent synthesis and optimization of substituents on this new scaffold led to the identification of compounds with potent inhibitory activity against porcine SDH and significant fungicidal effects. bohrium.comresearchgate.netnih.gov This demonstrates how the pyrazine carboxamide core can be used as a foundation for building new active molecules.
Virtual Screening for Target-Specific Inhibitors
Virtual screening methodologies, both structure-based and ligand-based, have been effectively used to identify new pyrazine carboxamide derivatives with specific biological activities.
Antitubercular Agents: In the search for new drugs against Mycobacterium tuberculosis, hybrid virtual screening approaches have been employed. nih.gov These methods combine ligand-based similarity searches with structure-based docking to identify direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.govresearchgate.net For instance, a virtual screening of a compound library against the InhA protein (PDB ID: 4DRE) was performed to predict the binding interactions of pyrazine-2-carboxylic acid derivatives. researchgate.net The results indicated that derivatives with longer aliphatic chains, such as an octyl group, had lower rerank scores, suggesting potentially better inhibitory activity. researchgate.net
Anticancer Agents: Molecular docking has also been used to investigate the potential of pyrazine derivatives as anticancer agents. A study on novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds used molecular docking to understand the interactions of these compounds with target proteins in cancer cells. nih.gov The docking results supported the experimental findings, showing strong intercalative interactions and helping to rationalize the observed anticancer activity against lung cancer cell lines. nih.gov
Pharmacological and Biological Research Aspects of N Pyrazin 2 Yl Pyridine 4 Carboxamide
Biological Target Identification and Validation
The initial phase of understanding the pharmacological potential of N-(pyrazin-2-yl)pyridine-4-carboxamide involves identifying and validating its biological targets. This is primarily achieved through a series of in vitro assays and binding studies.
Enzyme Inhibition Assays and Kinetics
Enzyme inhibition assays are crucial for determining the compound's ability to interfere with specific enzymatic activities. Derivatives of pyridine-carboxamide have been investigated for their inhibitory effects on a range of enzymes.
Urease: Certain pyridine (B92270) carboxamide derivatives have demonstrated significant inhibitory activity against the urease enzyme. For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide have shown notable urease inhibition with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.gov Kinetic studies help in understanding the mode of this inhibition. nih.gov
Carbonic Anhydrase (CA): Pyridine-containing compounds have been designed as inhibitors of carbonic anhydrase isoforms, particularly those associated with cancer like hCA IX and hCA XII. mdpi.commdpi.com These inhibitors, often sulfonamide derivatives, bind to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. mdpi.commdpi.com Some of these compounds have shown high inhibitory activities in the nanomolar range. mdpi.com
Photosynthetic Electron Transport: Pyrazinecarboxamide derivatives have been studied for their potential to inhibit photosynthetic processes. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as an inhibitor of the oxygen evolution rate in spinach chloroplasts with an IC50 value of 51 μmol∙L-1. nih.gov
Other Enzymes: While direct inhibitory data on this compound against enzymes like MAO-B, FabH, and DprE1 is not explicitly detailed in the provided context, the broader class of pyrazine (B50134) and pyridine derivatives are known to be evaluated against a variety of enzymatic targets, including those relevant to tuberculosis. rsc.org
| Enzyme | Inhibitor | IC50 Value | Reference |
|---|---|---|---|
| Urease | 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | nih.gov |
| Urease | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 µM | nih.gov |
| Photosynthetic Electron Transport (Spinach Chloroplasts) | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51 μmol∙L-1 | nih.gov |
| Carbonic Anhydrase IX | Sulfonamide/coumarin derivatives with pyta moiety | Nanomolar range | mdpi.com |
| Carbonic Anhydrase XII | Sulfonamide/coumarin derivatives with pyta moiety | Nanomolar range | mdpi.com |
Receptor Binding Studies and Allosteric Modulation
Receptor binding studies are essential to determine if this compound or its analogs interact with specific receptors, and if so, how they modulate receptor function.
Metabotropic Glutamate Receptor Subtype 5 (mGlu5): Structure-activity relationship studies have explored derivatives of pyridine-carboxamides as negative allosteric modulators (NAMs) of mGlu5. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's response. nih.govcalis.edu.cn In these studies, exchanging a pyridine ring with a pyrazine was found to be detrimental to the compound's potency as an mGlu5 NAM. nih.gov
Muscarinic Acetylcholine (B1216132) Receptor 4 (M4 mAChR): Pyridine-based scaffolds are also investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.govscilit.com These PAMs can enhance the receptor's response to its natural ligand, acetylcholine. nih.gov The position of the nitrogen atom within the pyridine ring has been shown to be crucial for the allosteric activity of these compounds. nih.gov
Cellular Pathway Modulation and Signal Transduction Studies
Research in this area investigates how the binding of this compound to its target translates into changes in cellular signaling pathways.
G Protein-Coupled Receptors (GPCRs): M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs) preferentially couple to Gαq proteins, while M2 and M4 mAChRs couple to Gαi/o proteins to initiate downstream signaling. nih.gov Allosteric modulators of these receptors can therefore influence these G protein-mediated signaling cascades. nih.gov
Tyrosine Kinase Signaling: Pyridine derivatives are known to inhibit, modulate, and regulate tyrosine kinase signal transduction, such as that of VEGFR-2. wikipedia.org This can impact multiple signaling pathways involved in processes like cell proliferation and angiogenesis. wikipedia.org
TGF-β Signaling: A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have been identified as inhibitors of the transforming growth factor type β receptor I (TGF-β R1, or ALK5). This inhibition can affect the downstream signaling pathways involved in cancer and fibrosis. nih.gov
Mechanistic Investigations of Biological Activity
Understanding the precise mechanism of action is critical for the development of any potential therapeutic agent. This involves elucidating how the compound modulates biochemical processes and the molecular interactions that underpin its effects.
Modulation of Specific Biochemical Processes
The interaction of this compound and its analogs with their biological targets leads to the modulation of various biochemical processes.
Inhibition of Tumorigenesis: By inhibiting carbonic anhydrase isoforms like hCA IX, which are implicated in cancer, pyridine-based sulfonamides have the potential to inhibit tumorigenesis. mdpi.com
Anticancer Activity: The inhibition of receptor tyrosine kinases like ALK5 by pyridine derivatives can lead to antitumor efficacy, as demonstrated by the significant tumor growth inhibition in xenograft models. nih.gov Similarly, inhibition of EML4-ALK by pyrazine-2-carboxamide derivatives has shown potent antitumor activity. researchgate.net
Herbicidal Activity: Certain pyrazinecarboxamide derivatives have been shown to act as herbicides by inhibiting photosynthesis and reducing chlorophyll (B73375) content in algae. nih.gov
Elicitor Activity: Some pyrazine derivatives can act as abiotic elicitors, stimulating the production of secondary metabolites like flavonoids in plant cell cultures. nih.gov
Molecular Basis of Action
The biological activity of this compound is rooted in its molecular structure and its interactions with target macromolecules.
Preclinical In Vitro Efficacy and Selectivity Studies
Cell Line-Based Efficacy Assessments (e.g., Antimicrobial, Antitubercular, Anti-inflammatory, Anticancer in specific models)
No published data is available.
Selectivity and Cytotoxicity Profiling in In Vitro Models
No published data is available.
Resistance Mechanism Studies in Microorganisms
No published data is available.
Preclinical In Vivo Studies in Animal Models (Excluding Human Clinical Data)
Pharmacodynamic Biomarker Identification and Validation
No published data is available.
Efficacy Studies in Established Preclinical Disease Models (e.g., Infectious Disease Models)
No published data is available.
In Vivo Target Occupancy and Engagement Studies
Direct in vivo target occupancy and engagement studies for this compound, specifically using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), are not extensively reported in publicly available literature. However, the broader class of pyrazine and pyridine carboxamide derivatives has been subject to in vivo evaluations that infer target engagement through pharmacodynamic markers and efficacy studies in animal models.
For instance, research into related pyrazine carboxamide derivatives has demonstrated in vivo antitumor activity, which serves as an indirect measure of target engagement. A selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, AZ3246, which features a pyrazine carboxamide core, has shown antitumor effects in a syngeneic mouse model, with pharmacokinetic properties suitable for oral dosing. nih.gov Similarly, a pyrrolopyrazine carboxamide derivative, compound 10, designed as a potent and selective FGFR2/3 inhibitor, induced tumor regression in a gastric cancer model upon oral administration, indicating robust pharmacodynamic suppression of the target in a living system. nih.gov
These studies, while not direct imaging of target occupancy, are crucial for demonstrating that the compound reaches its intended biological target in a complex living organism and exerts a measurable, desired effect. The methodologies from these studies on related compounds provide a clear framework for how future in vivo target engagement studies on this compound could be designed.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The exploration of derivatives of the this compound scaffold is a cornerstone of its medicinal chemistry research, aiming to delineate the relationship between chemical structure and biological activity.
Systematic Design and Synthesis of Analogues
The systematic design and synthesis of analogues of this compound involve modifying its core components: the pyrazine ring, the pyridine ring, and the central carboxamide linker. The goal is to explore the chemical space around the lead structure to improve potency, selectivity, and pharmacokinetic properties.
Synthetic strategies generally involve the coupling of an activated pyrazine carboxylic acid (or its analogue) with an appropriate aminopyridine (or its analogue). A common method is the amidation reaction between a pyrazinoic acid and an aminopyridine, often facilitated by coupling agents like EDC·HCl and HOBt. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the synthesis of such derivatives, often leading to higher yields and purity. rsc.orgtandfonline.com
Researchers have synthesized a variety of analogues by introducing substituents on both the pyrazine and pyridine rings. For example, in the development of anti-tubercular agents, hybrids of pyrazinoic acid and isoniazid (B1672263) (pyridine-4-carbohydrazide) have been created. rsc.orgcore.ac.uk In the context of kinase inhibitors, derivatives have been synthesized where the pyridine ring is replaced with other heterocyclic systems or where various substituents are placed on the aromatic rings to probe interactions with the target protein's binding site. nih.govnih.gov
Table 1: Examples of Synthetic Approaches for Pyrazine/Pyridine Carboxamide Derivatives
| Synthetic Strategy | Reactants | Target Scaffold/Derivative | Reference |
|---|---|---|---|
| Amide Coupling | Pyrazinoic acid, substituted anilines | N-phenylpyrazine-2-carboxamides | mdpi.com |
| Microwave-assisted Coupling | 3-chloropyrazine-2-carboxamide (B1267238), benzylamines | 3-benzylaminopyrazine-2-carboxamides | mdpi.com |
| Hybrid Synthesis | Boc-protected amino acids, Isoniazid, Pyrazinoic acid | Pyrazinoic acid-isoniazid hybrid conjugates | rsc.org |
| Multi-step Synthesis | 2-chloro-5-nitropyridine, 1-Boc-piperazine, Pyrazinoic acid | Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | N/A |
Identification of Key Pharmacophoric Features for Desired Activity
Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features of the pyrazine-carboxamide scaffold that are essential for biological activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with its specific biological target.
For many targets, the carboxamide linker is a critical feature, acting as a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows the molecule to form crucial hydrogen bonds within the active site of the target protein, such as a kinase hinge region or an enzyme active site. mdpi.com
The pyrazine and pyridine rings serve as rigid scaffolds that correctly orient the carboxamide linker and other substituents for optimal interaction with the target. The nitrogen atoms in these rings can also participate in hydrogen bonding or act as points for further chemical modification. For example, in FGFR inhibitors, the pyrazine-2-carboxamide moiety was identified as a key fragment for binding. nih.gov
Substituents on these rings play a significant role in modulating activity and selectivity.
Electron-withdrawing or donating groups can influence the electronic properties of the rings and their ability to interact with the target.
Bulky substituents can provide steric hindrance to prevent binding to off-target proteins, thereby increasing selectivity.
Hydrophilic or lipophilic groups can be introduced to fine-tune the compound's solubility and membrane permeability, which are important pharmacokinetic properties.
In the development of c-Met kinase inhibitors, for example, it was found that electron-withdrawing groups on a terminal phenyl ring were beneficial for improving antitumor activity. nih.gov Similarly, for MAO-B inhibitors, a fluorobenzoyl group on an indole (B1671886) ring attached to the pyrazine carboxamide core was found to enhance inhibitory activity and selectivity. tandfonline.com
Table 2: Key Pharmacophoric Features and Their Roles
| Pharmacophoric Feature | Role in Biological Activity | Example Target Class | Reference |
|---|---|---|---|
| Carboxamide Linker (-CONH-) | Hydrogen bonding with target protein backbone | Kinases, Enzymes | mdpi.com |
| Pyrazine Ring Nitrogen | Hydrogen bond acceptor, scaffold | Kinases (FGFR, HPK1) | nih.govnih.gov |
| Pyridine Ring Nitrogen | Hydrogen bond acceptor, scaffold | Kinases, Enzymes | nih.gov |
Lead Optimization Strategies Based on SAR Insights
Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. SAR insights are the primary drivers of this process for this compound derivatives.
One common strategy is substituent modification . Based on initial SAR findings, chemists systematically introduce different functional groups at various positions on the pyrazine and pyridine rings. For example, in a series of pyridine-carboxamide based DGAT-1 inhibitors, optimization of an initial lead compound by modifying substituents led to the discovery of more potent compounds with in vivo activity. nih.gov
Another strategy is scaffold hopping or modification . If the core scaffold has limitations (e.g., poor metabolic stability), parts of it can be replaced with other chemical groups that retain the key pharmacophoric features but have improved properties. For instance, replacing a pyridine ring with a different heterocycle or modifying the linker between the aromatic rings are common approaches. The development of pyrrolopyrazine carboxamide derivatives as FGFR inhibitors is an example of modifying the core scaffold to achieve better selectivity and overcome resistance. nih.gov
Structure-based drug design is a powerful lead optimization strategy when the 3D structure of the biological target is known. Molecular docking studies can predict how different analogues will bind to the target, allowing for the rational design of new compounds with improved interactions. This approach was used to guide the optimization of pyrazine carboxamide inhibitors of HPK1, resulting in the highly selective compound AZ3246. nih.gov Similarly, docking was used to understand the binding mode of 3-aminopyrazine-2-carboxamide (B1665363) derivatives in the FGFR2 active site. nih.gov
Table 3: Examples of Lead Optimization of Pyrazine/Pyridine Carboxamide Derivatives
| Lead Compound Feature | Optimization Strategy | Resulting Improvement | Target Class | Reference |
|---|---|---|---|---|
| Pyridine-carboxamide core | Substituent modification | Increased in vitro and in vivo activity | DGAT-1 | nih.gov |
| Pyrazine carboxamide core | Structure-based drug design | High selectivity | HPK1 | nih.gov |
| Pyrrolopyrazine carboxamide core | Linker and electrophile modification | Overcame mutant resistance | FGFR2/3 | nih.gov |
Medicinal Chemistry and Drug Discovery Implications for N Pyrazin 2 Yl Pyridine 4 Carboxamide
Lead Compound Identification and Hit-to-Lead Optimization
The journey of a drug from a preliminary "hit" to a viable "lead" compound is a critical phase in medicinal chemistry. For a molecule like N-(pyrazin-2-yl)pyridine-4-carboxamide, its identification as a hit would likely arise from high-throughput screening campaigns. For instance, a pyridine (B92270) carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis through phenotypic screening of the Pathogen Box library. nih.gov This initial hit demonstrated specific activity against M. tuberculosis and underwent further investigation to understand its mechanism of action. nih.gov
Once a hit is identified, the hit-to-lead optimization process commences. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. For pyridine carboxamide-based scaffolds, this process has been demonstrated in the development of anti-tubercular agents. nih.gov Researchers have conducted detailed structure-activity relationship (SAR) studies to identify more potent candidates. nih.gov Similarly, in the pursuit of kinase inhibitors, a series of substituted 2-(aminopyridinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity. exlibrisgroup.com Optimization of this series led to a compound with robust in vivo activity in a preclinical cancer model. exlibrisgroup.com
The optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB) further illustrates this process. While initial compounds with a 4-amino-4-benzylpiperidine core were potent, they suffered from rapid in vivo metabolism. nih.gov By modifying the linker between the piperidine (B6355638) and a lipophilic substituent to a carboxamide, researchers developed potent and orally bioavailable inhibitors. nih.gov This highlights the importance of the carboxamide linker in improving drug-like properties.
Table 1: Examples of Pyridine and Pyrazine (B50134) Carboxamide Derivatives in Hit-to-Lead Optimization
| Compound/Series | Target/Application | Key Optimization Insights | Reference |
| MMV687254 (a pyridine carboxamide derivative) | Mycobacterium tuberculosis | Identified as a specific hit from a library screen; acts as a prodrug requiring AmiC-dependent hydrolysis. | nih.gov |
| 2-(Aminopyridinyl)thiazole-5-carboxamides | Src/Abl Kinase Inhibitors | Optimization of substituents led to a compound with in vivo efficacy in a chronic myelogenous leukemia model. | exlibrisgroup.com |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB) Inhibitors | Introduction of a carboxamide linker improved oral bioavailability and in vivo activity. | nih.gov |
| Pyridine-2-carboxamide analogues | Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors | Balancing kinase selectivity and pharmacokinetic properties was a major challenge, with one compound showing good oral bioavailability and in vivo efficacy in combination therapy. nih.gov | nih.gov |
This interactive table allows you to explore different examples of pyridine and pyrazine carboxamide derivatives and their optimization processes.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. For this compound, both the pyrazine and pyridine rings are amenable to scaffold hopping.
The pyrazole (B372694) scaffold, for instance, is a well-known bioisostere for various heterocyclic rings and has been successfully employed in scaffold hopping approaches. nih.gov A shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of dual leucine (B10760876) zipper kinase (DLK) to a pyrazole core, resulting in improved physicochemical properties and CNS penetration. nih.gov This suggests that the pyrazine or pyridine ring in this compound could potentially be replaced with a pyrazole ring to modulate its biological activity and properties. nih.govnih.gov
Bioisosteric replacement of the pyridine ring with other heterocycles is also a common strategy. For example, in the development of kinase inhibitors, various heterocyclic cores that can act as hinge-binders are explored. nih.gov The development of pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual COX-1/COX-2 inhibitors from a selective COX-2 inhibitor demonstrates how ring annulation can alter the selectivity profile of a compound. rsc.org
The pyrazine ring itself is a versatile scaffold. nih.gov Its nitrogen atoms can participate in hydrogen bonding and metal coordination, and structural modifications can fine-tune biological activity. nih.gov In the context of this compound, one could envision replacing the pyrazine ring with other diazines like pyridazine (B1198779) or pyrimidine (B1678525), or even with larger fused heterocyclic systems.
Table 2: Conceptual Scaffold Hopping and Bioisosteric Replacements for this compound
| Original Scaffold | Potential Replacement Scaffold | Rationale | Potential Impact |
| Pyrazine | Pyrazole | Pyrazole is a common bioisostere for pyrazine, offering different hydrogen bonding patterns and physicochemical properties. nih.govnih.gov | Altered target binding, improved selectivity, modified solubility and metabolic stability. |
| Pyridine | Thiophene | Thiophene can mimic the steric and electronic properties of a pyridine ring. | Changes in lipophilicity and potential for new interactions with the target protein. |
| Pyridine | Pyrido[2,3-d]pyridazine | Ring fusion can create more rigid structures, potentially leading to higher affinity and selectivity. rsc.org | Increased potency, altered selectivity profile. |
| Pyrazine | Pyrrolo[2,3-d]pyrimidine | This scaffold is a key hinge-binder in many kinase inhibitors. nih.gov | Potential to target a wide range of kinases. |
This interactive table showcases potential scaffold hopping and bioisosteric replacement strategies for the core structure of this compound.
Prodrug Strategies and Targeted Delivery Systems (Conceptual Design)
Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. A notable example is the pyridine carboxamide derivative MMV687254, which was discovered to be a prodrug. nih.gov Its anti-mycobacterial activity is dependent on hydrolysis by the enzyme AmiC in M. tuberculosis. nih.gov This targeted activation mechanism enhances the drug's selectivity.
For this compound, several conceptual prodrug strategies could be envisioned. One approach would be to modify the pyrazine or pyridine rings with functionalities that can be cleaved in a target-specific manner. For instance, if the target is a tumor microenvironment, a moiety that is cleaved by tumor-associated enzymes could be introduced.
Another strategy could involve esterification or amidation of a functional group appended to the core scaffold. For example, if a hydroxyl group were introduced on the pyridine ring, it could be esterified to improve lipophilicity and cell permeability. This ester would then be hydrolyzed by intracellular esterases to release the active compound.
Targeted delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. For a compound like this compound, which has a scaffold common in kinase inhibitors, a targeted delivery system could involve conjugation to a molecule that binds to a receptor overexpressed on cancer cells. For example, conjugation to a monoclonal antibody that targets a tumor-specific antigen could deliver the compound directly to the tumor site.
Dendrimers, which are highly branched macromolecules, have also been explored for drug delivery. mdpi.com Pyridine-imine copper complexes have been attached to dendrimers to create metallo-drugs with cytotoxic activity. mdpi.com A similar approach could be conceptualized for this compound, where the compound is attached to a dendrimer to improve its solubility and pharmacokinetic profile, and potentially to achieve a higher payload at the target site.
Intellectual Property Landscape and Patent Analysis (Academic Research Perspective)
From an academic research perspective, understanding the intellectual property (IP) landscape is crucial for assessing the novelty and potential for translation of a new chemical entity. For this compound, a patent analysis would begin with a search for existing patents covering the exact structure or closely related analogues.
A patent for N-[6-amino-s-(phenyl) pyrazin-2-yl]-isoxazole-4-carboxamide derivatives as Nav1.8 channel modulators for pain treatment highlights the patentability of pyrazine carboxamide scaffolds. google.com This patent covers a broad genus of compounds, processes for their preparation, and their therapeutic uses. google.com For an academic researcher, this indicates that even small modifications to the this compound scaffold could lead to novel and patentable inventions, provided they demonstrate an inventive step and utility.
The patent landscape for kinase inhibitors is particularly crowded. For example, numerous patents exist for VEGFR-2 inhibitors, which often feature pyridine and pyrimidine carboxamide structures. wikipedia.org To secure a patent in such a competitive field, a new compound would need to demonstrate significant advantages over existing inhibitors, such as improved selectivity, a better safety profile, or a novel mechanism of action.
From an academic standpoint, the focus of patenting is often on establishing proof-of-concept for a new therapeutic approach. A patent application originating from academia might focus on:
A novel class of compounds: If this compound is the first of a new class of inhibitors for a particular target.
A novel mechanism of action: If the compound is found to inhibit a target through a previously unknown mechanism.
A new therapeutic use: If the compound is found to be effective for a disease for which there are no existing treatments.
Table 3: Representative Patent Areas for Pyrazine and Pyridine Carboxamide Scaffolds
| Patent Focus | Key Structural Features | Therapeutic Area | Significance for this compound |
| Nav1.8 Channel Modulators | Heteroaryl substituted N-[6-amino-5-aryl-pyrazin-2-yl]-carboxamide derivatives google.com | Pain, Neurodegenerative disorders google.com | Demonstrates the patentability of the pyrazine carboxamide core for neurological indications. |
| VEGFR-2 Inhibitors | Pyridine and pyrimidine derivatives, some with carboxamide linkers. wikipedia.org | Cancer | Highlights the competitive landscape for kinase inhibitors and the need for clear advantages for new compounds. |
| Dual Src/Abl Kinase Inhibitors | 2-(Aminopyrimidinyl)thiazole-5-carboxamides exlibrisgroup.com | Cancer (Chronic Myelogenous Leukemia) | Shows that specific substitution patterns on related scaffolds can lead to patentable dual inhibitors. |
This interactive table provides an overview of relevant patent areas, which is essential for understanding the intellectual property context of this compound.
Advanced Analytical Techniques in N Pyrazin 2 Yl Pyridine 4 Carboxamide Research
Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique in the analysis of N-(pyrazin-2-yl)pyridine-4-carboxamide. Its high resolution and sensitivity are indispensable for both confirming the purity of synthesized batches and for identifying metabolites in biological systems.
For purity assessment, LC-MS/MS is employed to separate the target compound from any impurities, starting materials, or by-products of the synthesis. The liquid chromatography component separates the compounds based on their physicochemical properties, such as polarity and size. The mass spectrometer then provides a mass-to-charge ratio (m/z) for the parent ion and its fragments, confirming the identity and assessing the purity of this compound.
Metabolite identification is a more complex process that involves incubating the compound with in vitro systems, such as liver microsomes, or analyzing in vivo samples. The resulting mixture is then analyzed by LC-MS/MS to detect and identify potential metabolites. Common metabolic transformations for nitrogen-containing heterocyclic compounds like this compound include oxidation, hydroxylation, and N-oxidation. Distinguishing between these modifications can be challenging but is achievable through careful analysis of the fragmentation patterns in the tandem mass spectra. For instance, the loss of an oxygen atom upon fragmentation can be indicative of an N-oxide metabolite. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Full Scan and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Collision Energy | 10-30 eV (for fragmentation) |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) offers a powerful alternative and complementary technique to LC-MS for the analysis of this compound. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge, size, and shape. nih.gov This technique is known for its high efficiency, rapid analysis times, and minimal sample consumption. wvu.edu
Different modes of CE can be applied to the analysis of heterocyclic compounds. Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their charge-to-size ratio. nih.gov Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can be used for both charged and neutral molecules by adding a surfactant to the buffer to form micelles, which act as a pseudostationary phase. diva-portal.org These techniques are well-suited for impurity profiling and quantitative analysis of pharmaceutical compounds. nih.gov
Table 2: Overview of Capillary Electrophoresis Modes for Heterocyclic Amide Analysis
| CE Mode | Principle of Separation | Application for this compound |
| Capillary Zone Electrophoresis (CZE) | Based on the differential migration of ions in an electric field according to their charge-to-size ratio. nih.gov | Purity determination and analysis of charged impurities. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation is based on the differential partitioning of analytes between an aqueous buffer and micelles. diva-portal.org | Analysis of the neutral parent compound and any non-ionizable impurities. |
| Capillary Electrochromatography (CEC) | A hybrid technique that combines the principles of both capillary electrophoresis and liquid chromatography. | High-resolution separation of complex mixtures containing the compound and related substances. |
High-Throughput Screening (HTS) Technologies for Compound Libraries
High-throughput screening (HTS) is a critical tool in modern drug discovery for rapidly assessing the biological activity of large numbers of compounds. nih.gov For a compound like this compound, which contains a pyrazine (B50134) ring—a scaffold present in many kinase inhibitors—HTS would be instrumental in identifying its potential protein targets. nih.gov
In a typical HTS campaign, a library of compounds is tested against a specific biological target, such as a protein kinase, using a miniaturized and automated assay. nih.govnuvisan.com These assays are often designed to produce a fluorescent or luminescent signal that indicates the inhibition or activation of the target. nih.gov The pyrazine moiety is a common feature in many small molecule kinase inhibitors, suggesting that this compound could be screened against a panel of kinases to determine its inhibitory profile. nih.govresearchgate.net
The process involves several stages, from assay development and validation to primary screening of a large compound library, followed by secondary screens to confirm hits and determine their potency and selectivity. nih.gov
Table 3: Illustrative High-Throughput Screening Campaign for a Pyrazine-Containing Compound Library
| Stage | Description | Key Considerations |
| Assay Development | Design and optimization of a robust and sensitive biochemical or cell-based assay. | Target selection (e.g., a specific kinase), detection method (e.g., fluorescence, luminescence), and miniaturization to a 384- or 1536-well plate format. |
| Primary Screen | Screening of a large, diverse compound library at a single concentration to identify "hits". | Library size can range from thousands to millions of compounds. Use of automation to handle large numbers of plates. |
| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Confirmation of activity and initial assessment of concentration-response. |
| Secondary Assays | Characterization of confirmed hits for potency (IC50), selectivity against related targets, and mechanism of action. | Orthogonal assays to confirm the mode of action and rule out non-specific effects. |
Information on the Coordination Chemistry of this compound Remains Undocumented in Publicly Accessible Research
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the coordination chemistry of the specific compound This compound with metal ions such as copper(II), zinc(II), and cobalt(II) is not available in publicly accessible records.
The target ligand, identified by its CAS Number 93906-19-5, is commercially available, confirming its existence. sigmaaldrich.com However, scholarly articles detailing its synthesis, characterization, and subsequent use as a ligand in the formation of metal complexes are absent from the searched scientific databases.
Research is available for structurally related isomers, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, where the carboxamide functional group is attached to the pyrazine ring instead of the pyridine (B92270) ring. nih.govnih.gov These studies describe the synthesis of such ligands and their coordination behavior with various transition metals. nih.govnih.gov For instance, the coordination chemistry of pyrazine-2-carboxamide and other pyridine carboxamide derivatives has been explored, revealing their versatility as building blocks for coordination polymers and complexes with diverse geometries. researchgate.net
However, due to the strict specificity of the requested topic, the findings related to these isomers and related derivatives cannot be extrapolated to describe the coordination chemistry of this compound. The precise arrangement of the pyrazine, pyridine, and carboxamide moieties is critical in determining the ligand's electronic properties, steric factors, and potential binding modes to a metal center.
Consequently, without specific research on this compound, it is not possible to provide factual information on the following as requested:
Coordination Chemistry of N Pyrazin 2 Yl Pyridine 4 Carboxamide As a Ligand
Investigation of Biological Activity of Metal Complexes
Further investigation into proprietary chemical databases or new experimental research would be required to elucidate the coordination chemistry of this particular compound.
Future Research Directions and Translational Perspectives for N Pyrazin 2 Yl Pyridine 4 Carboxamide
Exploration of Emerging Therapeutic Areas
While the full therapeutic potential of N-(pyrazin-2-yl)pyridine-4-carboxamide is still under investigation, the broader class of pyrazinecarboxamide derivatives has shown promise in several key therapeutic areas, suggesting avenues for future research. The pyrazine (B50134) ring is a crucial component in numerous biologically active compounds, including some established drugs. nih.gov
Notably, pyrazinecarboxamides have been evaluated for their antimycobacterial activity . mdpi.comnih.gov Pyrazinamide (B1679903) is a cornerstone drug in tuberculosis treatment, and novel derivatives are continuously being explored to combat drug-resistant strains. nih.govresearchgate.net Research into substituted pyrazinecarboxamides has demonstrated that certain derivatives exhibit significant inhibition of Mycobacterium tuberculosis. mdpi.comresearchgate.net For instance, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have shown high activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net This suggests that this compound could be a scaffold for developing new anti-tuberculosis agents.
Antifungal properties also represent a promising area of investigation. Studies have shown that specific substituted pyrazinecarboxamides are effective against fungal strains like Trichophyton mentagrophytes. mdpi.comresearchgate.net Given the rising incidence of fungal infections and drug resistance, novel antifungal agents are in high demand.
Furthermore, various pyrazine derivatives have been investigated for their anticancer activity . nih.govnih.gov For example, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides have demonstrated moderate cytotoxicity against several cancer cell lines. nih.gov The mechanism often involves the inhibition of critical cellular pathways, such as those regulated by kinases. nih.govwikipedia.org The structural similarity of this compound to these active compounds warrants its evaluation in cancer cell models.
The pyridine (B92270) moiety present in the compound is also a common feature in molecules targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis. wikipedia.org Pyridine derivatives are key components of several approved kinase inhibitors used in cancer therapy. wikipedia.org
Finally, some pyrazine derivatives have been found to inhibit photosynthesis, suggesting potential applications in agrochemicals . mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and development of novel therapeutic agents can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). These technologies can be applied to this compound and its analogues in several ways.
Generative AI models can design novel molecules with desired properties from scratch. nih.gov Starting with the core scaffold of this compound, these models could generate virtual libraries of new analogues with potentially improved efficacy or a better safety profile. These de novo designs can then be synthesized and evaluated experimentally.
ML can also be employed to analyze structure-activity relationships (SAR) within a series of compounds. By identifying the key structural features that contribute to biological activity, ML models can guide the optimization of lead compounds. For this compound, this could involve predicting how different substituents on the pyrazine or pyridine rings would affect its therapeutic potential.
Development of Next-Generation Analogues
The development of next-generation analogues of this compound will be crucial for optimizing its therapeutic properties. Based on the known biological activities of related compounds, several strategies for modification can be envisioned.
One approach is to introduce various substituents onto the pyrazine and pyridine rings. For example, in a series of substituted pyrazine-2-carboxamides, the introduction of a tert-butyl group and a chlorine atom, along with a substituted phenyl ring, was found to influence antimycobacterial and photosynthesis-inhibiting activity. mdpi.com The electronic properties and lipophilicity of these substituents play a significant role in the biological activity of the compounds. mdpi.com
Another strategy involves modifying the linker between the two heterocyclic rings. The amide bond in this compound is a key feature, but other linkers could be explored to alter the compound's conformation and binding properties.
Furthermore, the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising direction. For instance, hybridization with natural products has been shown to yield derivatives with enhanced pharmacological activity and reduced toxicity. nih.gov
The synthesis of such analogues can be achieved through established chemical reactions. For example, the condensation of pyrazine-2-carboxylic acid derivatives with various amines is a common method for preparing pyrazinecarboxamides. mdpi.commdpi.com
Below is an interactive data table summarizing the biological activities of some related pyrazine and pyridine carboxamide derivatives.
| Compound Class | Biological Activity | Reference |
| Substituted Pyrazinecarboxamides | Antimycobacterial, Antifungal, Photosynthesis Inhibition | mdpi.comresearchgate.net |
| Pyrazine Natural Product Hybrids | Anti-inflammatory, Anticancer, Antibacterial, Antiparasitic, Antioxidant | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Anticancer (PI3Kα inhibition) | nih.gov |
| Pyridine Derivatives | Kinase Inhibition (e.g., VEGFR-2) | wikipedia.org |
Translational Research Challenges and Opportunities (Excluding Clinical Trials)
Translating a promising compound like this compound from the laboratory to a potential therapeutic agent presents several challenges and opportunities.
A significant challenge lies in establishing a clear mechanism of action. While the biological activities of related compounds provide clues, detailed studies are needed to identify the specific molecular targets of this compound. This will involve a combination of computational modeling, biochemical assays, and cell-based experiments.
Another hurdle is optimizing the compound's pharmacokinetic and pharmacodynamic properties. This includes ensuring adequate absorption, distribution, metabolism, and excretion (ADME), as well as minimizing off-target effects and potential toxicity. The presence of a trifluoromethyl group in some related active compounds, for example, has been associated with higher cytotoxicity, which needs to be carefully evaluated. nih.gov
The development of robust and scalable synthetic routes is also essential for producing the compound in sufficient quantities for preclinical studies. The synthesis of related carboxamides has been well-documented, providing a solid foundation for this work. mdpi.comnih.govnih.govmdpi.com
An opportunity lies in the potential for biomarker development. Identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound or its analogues would be a significant advantage in any future clinical applications.
Furthermore, the formation of metal-organic frameworks (MOFs) with ligands like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide suggests possibilities for novel drug delivery systems. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-(pyrazin-2-yl)pyridine-4-carboxamide derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazin-2-amine and pyridine-4-carboxylic acid derivatives. Key steps include: (i) Activation of the carboxylic acid using coupling agents like EDCl/HOBt. (ii) Reaction with pyrazin-2-amine under reflux in anhydrous solvents (e.g., DMF or THF) for 12–24 hours. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . For analogs, substituents on the pyridine or pyrazine rings can be introduced pre- or post-condensation using halogenation, Suzuki coupling, or nucleophilic aromatic substitution .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥98% is typical for research-grade compounds .
- Structural Confirmation :
(i) 1H/13C NMR to verify proton environments and carbon frameworks.
(ii) High-resolution mass spectrometry (HRMS) for molecular ion validation.
(iii) Single-crystal X-ray diffraction for unambiguous confirmation (e.g., using SHELXL for refinement) .
Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?
- Methodological Answer :
- FT-IR : Identify N–H and C=O stretches (amide I/II bands) to confirm hydrogen bonding.
- Solid-state NMR : Resolve protonation states and intermolecular interactions in crystalline forms.
- X-ray crystallography : Map hydrogen-bonding networks (e.g., N–H⋯O/N motifs) using programs like ORTEP-3 for visualization .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR optimize the bioactivity of this compound derivatives?
- Methodological Answer : (i) Generate a 3D molecular alignment of derivatives using energy-minimized conformations (e.g., VLife MDS software). (ii) Develop a Comparative Molecular Field Analysis (CoMFA) model correlating steric/electrostatic fields with bioactivity (e.g., anti-inflammatory IC50 values). (iii) Validate the model via leave-one-out cross-validation (q² > 0.5) and external test sets. Example: Derivatives with bulky substituents at the pyridine meta-position showed enhanced activity in anti-inflammatory assays .
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodological Answer : (i) Perform PXRD to identify polymorphic phases and compare experimental patterns with simulated data from single-crystal structures. (ii) Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions driving polymorphism. (iii) Refine ambiguous structures via SHELXL with restraints on bond lengths/angles and TWIN commands for twinned crystals .
Q. How do protonation states influence the pharmacological activity of this compound analogs?
- Methodological Answer : (i) Synthesize hydrobromide salts (e.g., mono-hydrobromide) to stabilize specific protonation states. (ii) Characterize protonation sites via X-ray crystallography (e.g., pyridine vs. pyrazine nitrogen protonation). (iii) Compare bioactivity (e.g., kinase inhibition) across protonated and neutral forms. Example: Protonation at the pyrazine nitrogen in N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine altered hydrogen-bonding patterns and potency .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : (i) Scaffold diversification : Introduce substituents at pyridine (C2/C3) and pyrazine (C5/C6) positions to probe steric/electronic effects. (ii) Biological assays : Use dose-response curves (IC50/EC50) in target-specific models (e.g., cancer cell lines, enzyme inhibition). (iii) Data normalization : Include positive controls (e.g., known inhibitors) and correct for solvent/DMSO interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
